molecular formula C23H24N4O3 B11006081 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide

Cat. No.: B11006081
M. Wt: 404.5 g/mol
InChI Key: UCPNHTIMMKVNDI-UHFFFAOYSA-N
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Description

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of the pyrrolo[3,4-b]pyridine core, followed by the introduction of the indole moiety and the propanamide side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,4-b]pyridine derivatives and indole-based molecules. Compared to these compounds, 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide may exhibit unique properties, such as higher potency, selectivity, or stability. Examples of similar compounds include:

  • 3-(5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid
  • 3-(5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione

These comparisons highlight the distinct features and potential advantages of the compound in various applications.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-[1-(3-methylbutyl)indol-4-yl]propanamide

InChI

InChI=1S/C23H24N4O3/c1-15(2)8-12-26-13-9-16-18(6-3-7-19(16)26)25-20(28)10-14-27-22(29)17-5-4-11-24-21(17)23(27)30/h3-7,9,11,13,15H,8,10,12,14H2,1-2H3,(H,25,28)

InChI Key

UCPNHTIMMKVNDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCN3C(=O)C4=C(C3=O)N=CC=C4

Origin of Product

United States

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